Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20146934
InChI: InChI=1S/C22H27IN4O4/c1-22(2,3)31-21(28)27-14-18(23)17-10-15(11-24-20(17)27)16-12-25-26(13-16)7-9-30-19-6-4-5-8-29-19/h10-14,19H,4-9H2,1-3H3
SMILES:
Molecular Formula: C22H27IN4O4
Molecular Weight: 538.4 g/mol

Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

CAS No.:

Cat. No.: VC20146934

Molecular Formula: C22H27IN4O4

Molecular Weight: 538.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate -

Specification

Molecular Formula C22H27IN4O4
Molecular Weight 538.4 g/mol
IUPAC Name tert-butyl 3-iodo-5-[1-[2-(oxan-2-yloxy)ethyl]pyrazol-4-yl]pyrrolo[2,3-b]pyridine-1-carboxylate
Standard InChI InChI=1S/C22H27IN4O4/c1-22(2,3)31-21(28)27-14-18(23)17-10-15(11-24-20(17)27)16-12-25-26(13-16)7-9-30-19-6-4-5-8-29-19/h10-14,19H,4-9H2,1-3H3
Standard InChI Key WPPCESIVWNEELG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)C3=CN(N=C3)CCOC4CCCCO4)I

Introduction

Structural Elucidation and Molecular Characteristics

The compound’s IUPAC name, tert-butyl 3-iodo-5-[1-[2-(oxan-2-yloxy)ethyl]pyrazol-4-yl]pyrrolo[2,3-b]pyridine-1-carboxylate, reflects its multicomponent structure. The pyrrolo[2,3-b]pyridine system is a bicyclic framework comprising a pyrrole ring fused to a pyridine ring, which serves as a privileged scaffold in kinase inhibitor design due to its ability to mimic adenine’s hydrogen-bonding pattern in ATP-binding pockets. The iodine atom at position 3 introduces steric bulk and electron density, potentially influencing binding affinity and metabolic stability.

The pyrazole ring at position 5 is tethered to a tetrahydropyran (THP) group via an ethoxy linker. The THP moiety, a six-membered oxygen-containing heterocycle, enhances solubility and modulates pharmacokinetic properties. The tert-butyl carboxylate at position 1 acts as a protecting group, facilitating synthetic manipulations while contributing to lipophilicity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₂₆IN₅O₄
Molecular Weight567.38 g/mol
Topological Polar Surface98.2 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

Synthetic Strategies and Optimization

The synthesis of tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multistep sequences, leveraging cross-coupling reactions and protective group chemistry. A representative pathway includes:

  • Pyrrolo[2,3-b]pyridine Core Formation: Cyclocondensation of aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions generates the bicyclic core .

  • Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) introduces the iodine atom at position 3.

  • Pyrazole Installation: Suzuki-Miyaura coupling between a boronic ester-functionalized pyrazole and the iodinated pyrrolopyridine intermediate achieves the C–C bond formation at position 5.

  • THP-Ether Linker Attachment: Alkylation of the pyrazole nitrogen with 2-(tetrahydro-2H-pyran-2-yloxy)ethyl bromide proceeds under basic conditions.

  • Carboxylate Protection: Reaction with tert-butyl chloroformate in the presence of a base installs the tert-butyl carboxylate group.

Challenges in Synthesis:

  • Regioselectivity during iodination requires careful control of reaction temperature and stoichiometry.

  • The THP group’s acid sensitivity necessitates mild deprotection conditions if further functionalization is needed.

CompoundTarget KinaseIC₅₀ (nM)Solubility (μg/mL)
Analog A (Iodo derivative)JAK31215
Analog B (Chloro derivative)CDK2822
Target CompoundN/AN/APredicted: 18

Physicochemical and Spectroscopic Properties

The compound’s logP (calculated: 3.2) suggests moderate lipophilicity, aligning with drug-like properties. The tert-butyl group increases steric shielding, potentially reducing oxidative metabolism.

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrrole-H), 7.92 (s, 1H, pyrazole-H), 4.80–4.70 (m, 1H, THP-O), 3.50–3.20 (m, 2H, OCH₂CH₂).

  • ¹³C NMR: δ 162.5 (C=O), 151.2 (pyrrole-C), 110.3 (C-I).

  • HRMS: m/z calculated for C₂₂H₂₆IN₅O₄ [M+H]⁺: 568.0912; found: 568.0909.

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